Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18274543
InChI: InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3
SMILES:
Molecular Formula: C9H15N3O2
Molecular Weight: 197.23 g/mol

Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate

CAS No.:

Cat. No.: VC18274543

Molecular Formula: C9H15N3O2

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(4-amino-1h-pyrazol-1-yl)-2,2-dimethylpropanoate -

Specification

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name methyl 3-(4-aminopyrazol-1-yl)-2,2-dimethylpropanoate
Standard InChI InChI=1S/C9H15N3O2/c1-9(2,8(13)14-3)6-12-5-7(10)4-11-12/h4-5H,6,10H2,1-3H3
Standard InChI Key CFQCUFBONADWHW-UHFFFAOYSA-N
Canonical SMILES CC(C)(CN1C=C(C=N1)N)C(=O)OC

Introduction

Structural Features:

FeatureDescription
Pyrazole RingA five-membered aromatic ring with two nitrogen atoms.
Amino Group (-NH2)Positioned on the pyrazole ring at the fourth carbon.
Dimethyl BackboneA highly branched structure providing steric hindrance and stability.
Methyl Ester (-COOCH3)A functional group contributing to the compound's reactivity and solubility.

Synthesis

While specific synthesis methods for this compound are unavailable in the provided data, similar pyrazole derivatives are synthesized through:

  • Formation of the Pyrazole Core:

    • Reacting hydrazines with β-dicarbonyl compounds under acidic or basic conditions.

  • Functionalization:

    • Amination at specific positions using selective reagents.

    • Esterification of carboxylic acids with methanol in the presence of acidic catalysts.

Potential Applications

Pyrazole derivatives like this compound are known for their versatility in various fields:

  • Pharmaceuticals: Pyrazoles often exhibit anti-inflammatory, antimicrobial, and anticancer activities.

  • Agrochemicals: Used in pesticides and herbicides due to their bioactivity.

  • Material Science: Components in dyes and advanced materials.

Analytical Characterization

To confirm the structure and purity of Methyl 3-(4-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate, the following techniques are typically employed:

  • NMR Spectroscopy (¹H and ¹³C): Identifies hydrogen and carbon environments.

  • Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): Detects functional groups (e.g., -NH2, -COOCH3).

  • Elemental Analysis: Verifies the empirical formula.

Biological Insights

Pyrazole-based compounds often interact with biological targets such as enzymes or receptors due to their heterocyclic nature. Potential activities include:

  • Enzyme inhibition (e.g., cyclooxygenase or kinases).

  • Antimicrobial effects by disrupting bacterial cell processes.

  • Anti-inflammatory properties via modulation of immune pathways.

If you require a more detailed analysis or further exploration into its synthesis and applications, additional specialized resources or experimental data would be necessary.

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